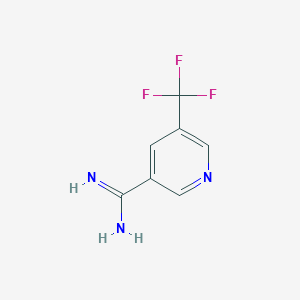
5-(Trifluoromethyl)nicotinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)nicotinimidamide is an organic compound that features a trifluoromethyl group attached to a nicotinimidamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)nicotinimidamide typically involves the introduction of a trifluoromethyl group to a nicotinimidamide precursor. One common method involves the reaction of 5-(trifluoromethyl)nicotinic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, ensuring high yield and purity. The raw materials used are relatively inexpensive and readily available, making the process cost-effective. The steps involved include acylation, cyclization, and hydrolysis, with each step optimized for maximum efficiency and ease of purification .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
5-(Trifluoromethyl)nicotinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and other industrial products .
作用機序
The mechanism of action of 5-(Trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and ability to interact with biological receptors. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-(Trifluoromethyl)nicotinic acid
- 5-(Trifluoromethyl)deoxyuridine
- 5-(Trifluoromethyl)benzamide
Uniqueness
5-(Trifluoromethyl)nicotinimidamide is unique due to its specific structure, which combines the properties of a trifluoromethyl group with a nicotinimidamide backbone. This combination results in enhanced stability, bioavailability, and potential for diverse applications compared to similar compounds .
特性
分子式 |
C7H6F3N3 |
|---|---|
分子量 |
189.14 g/mol |
IUPAC名 |
5-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-1-4(6(11)12)2-13-3-5/h1-3H,(H3,11,12) |
InChIキー |
INJLKEFASVOBIP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


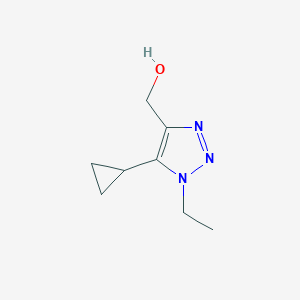

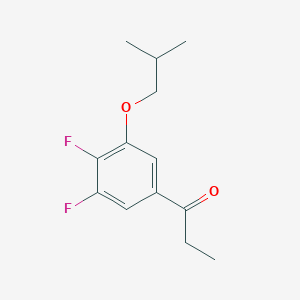
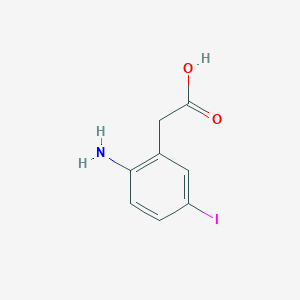
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)

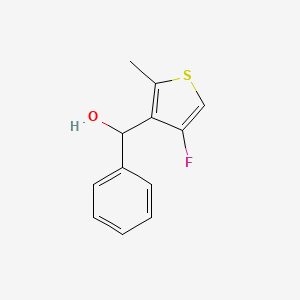
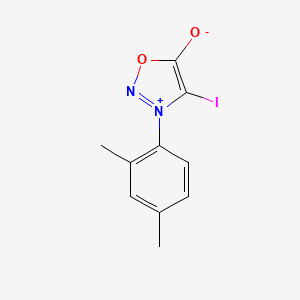
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
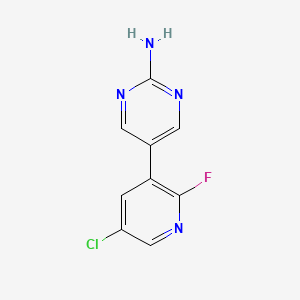
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
